5-Tert-butyl-1,3-oxazole
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Overview
Description
5-Tert-butyl-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at positions 1 and 3, respectively. The tert-butyl group is attached to the carbon at position 5. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the oxazole ring . Another approach involves the use of tert-butyl isocyanide and an α-haloketone under basic conditions to achieve the desired oxazole structure .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2,4-dione derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Oxazole-2,4-dione derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
5-Tert-butyl-1,3-oxazole has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5-tert-butyl-1,3-oxazole involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound with no substituents.
Benzoxazole: Contains a fused benzene ring, offering different biological activities.
Isoxazole: An isomer with the oxygen and nitrogen atoms at positions 1 and 2.
Uniqueness
5-Tert-butyl-1,3-oxazole is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other oxazole derivatives and contributes to its specific applications in medicinal chemistry .
Properties
IUPAC Name |
5-tert-butyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(2,3)6-4-8-5-9-6/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQQTMRZVYOSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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